molecular formula C28H12Cl2K4N2O16S4 B15345683 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt CAS No. 54077-86-0

5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt

Cat. No.: B15345683
CAS No.: 54077-86-0
M. Wt: 988.0 g/mol
InChI Key: XRXUZVMKPYEWDV-UHFFFAOYSA-J
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Description

This compound (CAS 54077-86-0) is a complex polycyclic aromatic heterocycle with an anthrazine core substituted with hydroxyl, chlorine, and sulfate ester groups. Its molecular formula is C28H16Cl2N2O16S4·4K, and it features a fully conjugated aromatic system modified by four sulfate esters and tetrapotassium counterions . The chlorine substituents at positions 7 and 16 enhance its electrophilicity, while the sulfate esters improve water solubility, making it suitable for applications requiring ionic stability in aqueous environments.

Properties

CAS No.

54077-86-0

Molecular Formula

C28H12Cl2K4N2O16S4

Molecular Weight

988.0 g/mol

IUPAC Name

tetrapotassium;(15,30-dichloro-5,20,27-trisulfonatooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) sulfate

InChI

InChI=1S/C28H16Cl2N2O16S4.4K/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44;;;;/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

XRXUZVMKPYEWDV-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)[O-])NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl)OS(=O)(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt involves multiple steps. The starting materials typically include anthraquinone derivatives, which undergo chlorination and subsequent hydroxylation to introduce the necessary functional groups. The final step involves the esterification of hydroxyl groups with sulfuric acid, followed by neutralization with potassium hydroxide to form the tetrapotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, dihydro compounds, and substituted anthrazinetetrols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, tetrakis(hydrogen sulfate) (ester), tetrapotassium salt involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. Its sulfate ester groups allow it to interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Functional Groups Key Structural Features Solubility Applications/Notes
Target Compound (54077-86-0) C28H16Cl2N2O16S4·4K -Cl, -OH, -OSO3K Anthrazine core; four sulfate esters; tetrapotassium salt High in water (sulfate esters) Likely used in dyes or ionic materials
7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone (130-20-1) C28H12Cl2N2O4 -Cl, ketones Anthrazine core; four ketone groups; no sulfates Low in water; soluble in DMSO Vat Blue 6 dye precursor
8,17-Diamino-7,16-dichloro-6,15-dihydro-5,9,14,18-anthrazinetetrone (N/A) C28H14Cl2N4O4 -Cl, -NH2, ketones Amino substituents; tetrone system Moderate in polar solvents Potential intermediates in redox-active materials
Vat Blue 6 (2519-28-0) C28H12Cl2N2Na4O16S4 -Cl, -OSO3Na Sodium salt variant; similar sulfate ester profile High in water (sulfate salts) Industrial dye; redox-active properties

Reactivity and Stability

  • Electrophilic Reactivity: The chlorine atoms in the target compound and its analogues (e.g., 130-20-1) enhance electrophilic substitution reactivity, particularly at positions adjacent to electron-withdrawing groups. This contrasts with amino-substituted derivatives (e.g., CAS 73019-12-2), where -NH2 groups direct nucleophilic attacks .
  • Sulfate Ester Stability : The tetrapotassium sulfate esters in the target compound confer superior aqueous stability compared to sodium salts (e.g., Vat Blue 6), as potassium ions reduce hygroscopicity .

Functional Group Impact

  • Hydroxyl vs. Ketone Groups : The hydroxyl groups in the target compound enable hydrogen bonding, increasing crystallinity, while ketones in 130-20-1 promote π-stacking interactions critical for dye applications .
  • Sulfate Esters: These groups in the target compound and Vat Blue 6 enhance solubility but reduce thermal stability compared to non-ionic analogues (e.g., 8,17-diamino derivative) .

Biological Activity

Chemical Structure

The compound is characterized by its anthrazinetetrol backbone with dichloro substitutions and a tetrakis(hydrogen sulfate) ester group. The molecular formula and other relevant properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₄H₁₄Cl₂K₄O₈S₄
Molecular Weight564.40 g/mol
CAS NumberNot available

Physical Properties

  • Solubility : The compound is expected to be soluble in polar solvents due to the presence of sulfate groups.
  • Stability : The stability of the compound under physiological conditions is yet to be fully characterized.

The biological activity of 5,9,14,18-Anthrazinetetrol is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or interacting with their cofactors.
  • Cellular Uptake : Its solubility in aqueous environments suggests potential cellular uptake mechanisms which could facilitate its bioactivity.

Research Findings

Recent studies have explored the bioactivity of various anthraquinone derivatives, which share structural similarities with this compound. The following table summarizes key findings from relevant literature:

Study ReferenceBiological Activity AssessedKey Findings
Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines.
Enzyme InhibitionIdentified as a potential inhibitor of aromatase activity.
Antimicrobial PropertiesShowed effectiveness against certain bacterial strains.

Case Studies

  • Anticancer Activity : A study conducted on various anthraquinone derivatives found that compounds similar to 5,9,14,18-Anthrazinetetrol exhibited notable cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : In vitro assays indicated that the compound could inhibit aromatase activity effectively, suggesting its potential use in breast cancer therapy as an aromatase inhibitor.
  • Antimicrobial Effects : Preliminary tests showed that the compound had antimicrobial properties against Gram-positive bacteria, indicating its potential as an antibacterial agent.

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